molecular formula C23H21NO4 B11640440 ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B11640440
M. Wt: 375.4 g/mol
InChI Key: JVYNIYXDCJUKBB-UHFFFAOYSA-N
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Description

ETHYL 4-(2-METHOXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE is a complex organic compound belonging to the class of indeno[1,2-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an indeno-pyridine core, which is a fused bicyclic system, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

The synthesis of ETHYL 4-(2-METHOXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate undergoes cyclization and further functional group modifications to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

ETHYL 4-(2-METHOXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

ETHYL 4-(2-METHOXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: Researchers investigate the compound’s effects on various biological pathways and its interactions with cellular targets.

    Chemical Biology: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of advanced materials and as a building block for other complex molecules.

Mechanism of Action

The mechanism of action of ETHYL 4-(2-METHOXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

ETHYL 4-(2-METHOXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE can be compared with other indeno[1,2-b]pyridine derivatives, such as:

    ETHYL 4-(2-HYDROXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE: This compound has a hydroxyl group instead of a methoxy group, which may alter its chemical reactivity and biological activity.

    ETHYL 4-(2-CHLOROPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE: The presence of a chlorine atom can influence the compound’s lipophilicity and its interactions with biological targets.

    ETHYL 4-(2-NITROPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE: The nitro group can significantly impact the compound’s electronic properties and its potential as a pharmacophore.

Properties

Molecular Formula

C23H21NO4

Molecular Weight

375.4 g/mol

IUPAC Name

ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C23H21NO4/c1-4-28-23(26)18-13(2)24-21-14-9-5-6-10-15(14)22(25)20(21)19(18)16-11-7-8-12-17(16)27-3/h5-12,19,24H,4H2,1-3H3

InChI Key

JVYNIYXDCJUKBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OC)C(=O)C4=CC=CC=C42)C

Origin of Product

United States

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